![molecular formula C10H12O B13188637 2-[(2-Methylphenyl)methyl]oxirane CAS No. 29270-62-0](/img/structure/B13188637.png)
2-[(2-Methylphenyl)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, light yellow liquid that is insoluble in water . This compound is commonly used in various industrial applications due to its reactive epoxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(2-Methylphenyl)methyl]oxirane can be synthesized through the reaction of o-cresol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are β-hydroxy ethers or amines.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
2-[(2-Methylphenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of epoxy resins, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylphenyl)methyl]oxirane involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the epoxide ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenyloxirane: Similar in structure but with a phenyl group instead of a methylphenyl group.
α-Methylstyrene oxide: Another epoxide with a similar structure but different substituents.
Propylene oxide: A simpler epoxide with a similar reactivity profile.
Uniqueness
2-[(2-Methylphenyl)methyl]oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications are influenced by the presence of the methylphenyl group, making it suitable for specialized industrial and research applications .
Propriétés
Numéro CAS |
29270-62-0 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H12O/c1-8-4-2-3-5-9(8)6-10-7-11-10/h2-5,10H,6-7H2,1H3 |
Clé InChI |
BJKPANHIWWVGBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
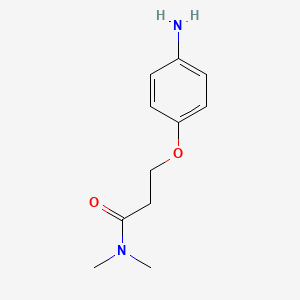
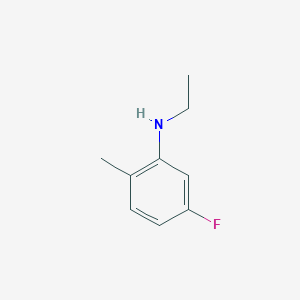
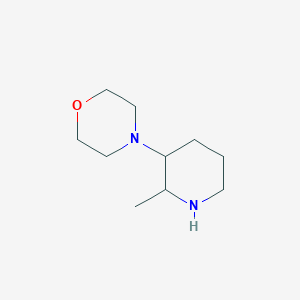

![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)
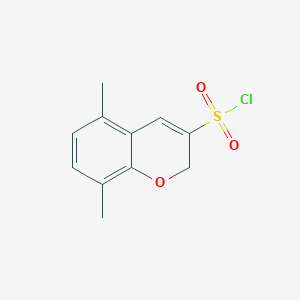
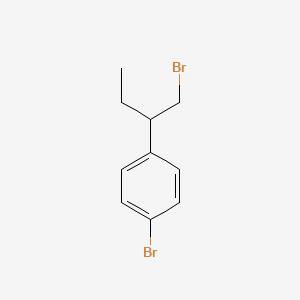
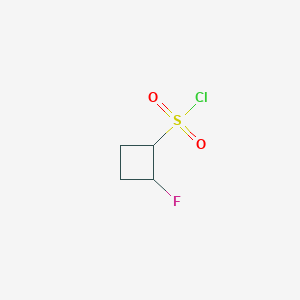
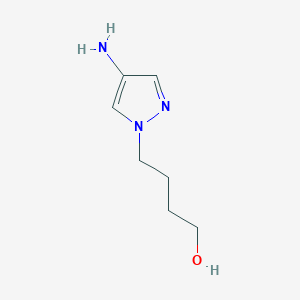

![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
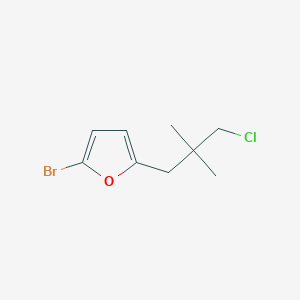
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)
